

Technical Support Center: Methyl propyl-L-tyrosinate Solubility Solutions

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Compound of Interest

Compound Name: Methyl propyl-L-tyrosinate

CAS No.: 1354449-38-9

Cat. No.: B1465504

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Overview & Mechanistic Context

Methyl propyl-L-tyrosinate (often referred to as O-propyl-L-tyrosine methyl ester) is a highly specialized amino acid derivative. It is prominently featured as a crucial building block in the synthesis of bioactive peptides, including phenylalanine dipeptides like Matijín-Su (MTS) derivatives used in anti-HBV drug development[1].

While the parent amino acid, L-tyrosine, possesses moderate aqueous solubility due to its zwitterionic nature, the dual modification in **Methyl propyl-L-tyrosinate** drastically alters its physicochemical profile. The methyl esterification neutralizes the carboxylate's negative charge, and the O-propylation of the phenolic ring removes a critical hydrogen bond donor while introducing a bulky aliphatic chain. This results in a highly hydrophobic molecule that is prone to rapid aggregation and precipitation in aqueous buffers[2], presenting significant challenges for both solid-phase peptide synthesis (SPPS) and in vitro biological assays.

Quantitative Solubility Data

Understanding the solvent compatibility of tyrosine methyl ester derivatives is the first step in troubleshooting. The table below synthesizes baseline solubility limits and recommended

applications based on empirical chemical data[3][4].

Solvent System	Max Solubility Limit	Recommended Application	Mechanistic Notes
Water (pH 7.4)	< 0.1 mg/mL	Not Recommended	Severe hydrophobic collapse; amine is only partially protonated.
0.1M HCl (aq)	~ 5 mg/mL	Acidic Aqueous Assays	Protonation of the free amine (pKa ~9.0) forms a soluble hydrochloride salt[5].
DMSO (100%)	≥ 20 mg/mL	Primary Master Stocks	Excellent solvation of the hydrophobic propyl-phenyl moiety[3].
DMF (100%)	≥ 20 mg/mL	Peptide Synthesis (SPPS)	Standard organic solvent; prevents aggregation during coupling[2].
Methanol	~ 50 mg/mL	Analytical (HPLC/MS)	Highly soluble, but volatility limits use in long-term storage[4].

Troubleshooting Guide & FAQs

Q1: Why does my **Methyl propyl-L-tyrosinate** precipitate immediately when transitioning from a DMSO stock to a physiological assay buffer (pH 7.4)? A: This is a classic "solvent crash" driven by the hydrophobic effect. In 100% DMSO, the hydrophobic O-propyl group and the methyl ester are fully solvated. When diluted into an aqueous buffer at pH 7.4, the solvent polarity increases drastically. Because the N-terminal amine is only partially protonated at this pH, the molecule lacks sufficient charge to maintain hydration. The hydrophobic propyl chains associate rapidly to minimize contact with water, forming insoluble aggregates[6].

Q2: How can I formulate this compound for in vitro cell-based assays without exceeding the 1% DMSO toxicity threshold? A: You cannot rely on simple dilution. To maintain aqueous solubility while keeping DMSO <1%, you must utilize a solubilizing excipient. We recommend complexation with Hydroxypropyl- β -cyclodextrin (HP- β -CD). The hydrophobic O-propyl-phenyl moiety inserts into the lipophilic cavity of the cyclodextrin ring, while the hydrophilic exterior of the cyclodextrin ensures the complex remains soluble in water. Alternatively, if your experimental design allows, purchasing or synthesizing the hydrochloride salt form of the ester will significantly improve baseline aqueous solubility[5].

Q3: My peptide synthesis coupling is failing due to poor solubility in DMF. What is going wrong? A: While tyrosine methyl esters typically exhibit excellent solubility in DMF[2], the introduction of the O-propyl group can sometimes lead to inter-molecular hydrophobic packing if the concentration is pushed too high (e.g., >0.5 M). Additionally, ensure your DMF is strictly anhydrous; trace water can induce micro-precipitation. If issues persist, gently warm the solution to 30°C and sonicate before adding coupling reagents like HATU or DIC.

Validated Experimental Protocols

Protocol A: Preparation of a Stable 10 mM Master Stock

This protocol ensures complete solvation without thermal degradation, establishing a self-validating baseline for downstream assays.

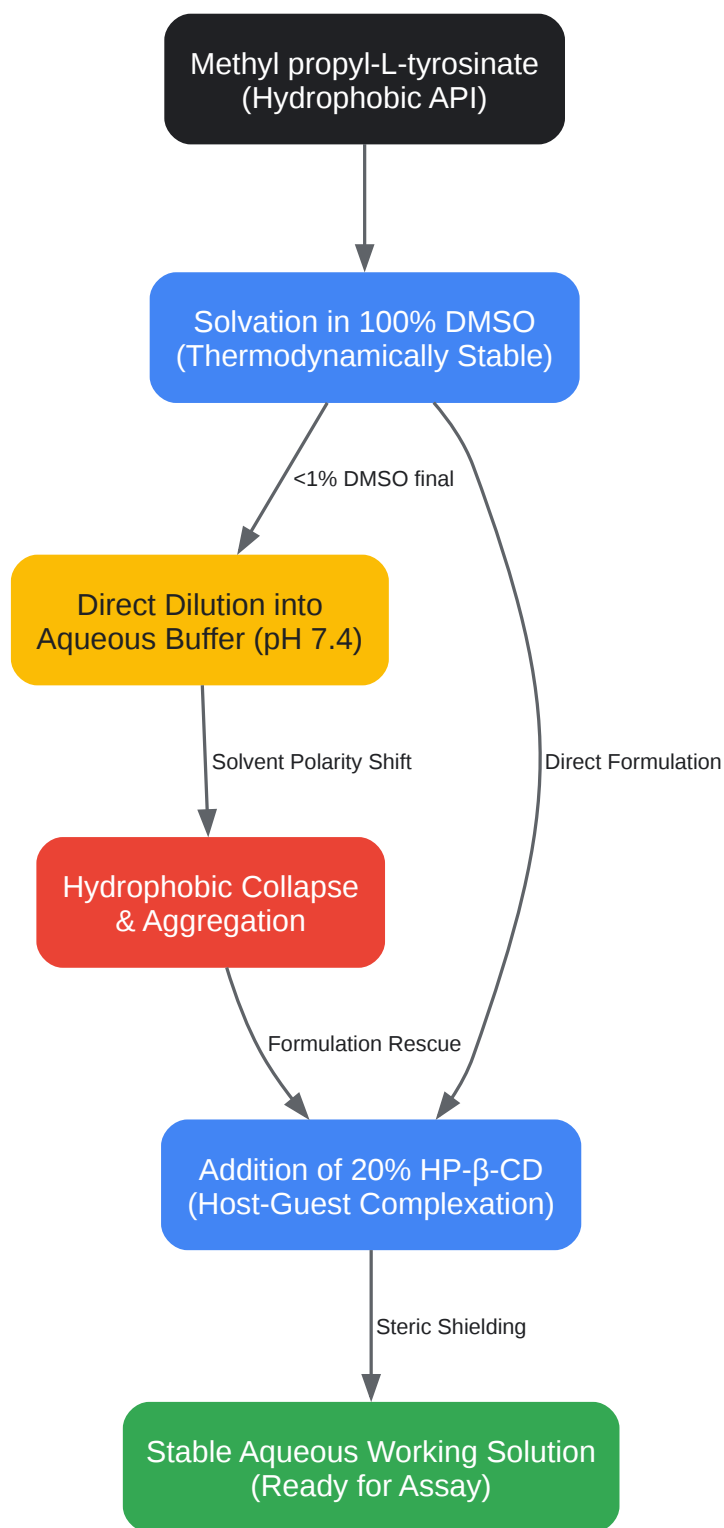
- Calculate Mass: Weigh exactly 2.51 mg of **Methyl propyl-L-tyrosinate** (MW \approx 251.3 g/mol) into a sterile, static-free glass vial.
- Solvent Addition: Add exactly 1.0 mL of anhydrous, cell-culture grade DMSO.
- Mechanical Solvation: Vortex vigorously for 60 seconds. Follow with ultrasonic bath sonication for 5 minutes at room temperature.
- Validation (Critical Step): Inspect the solution against a dark background. It must be completely clear and colorless to faintly yellow[3]. If any particulate matter remains, do not proceed; discard and verify reagent purity.
- Storage: Aliquot into single-use volumes and store at -20°C[3]. Avoid repeated freeze-thaw cycles, which can induce irreversible crystallization.

Protocol B: Aqueous Formulation via HP- β -CD Complexation

Use this protocol to prepare a 100 μ M working solution in physiological buffer (DMSO < 1%).

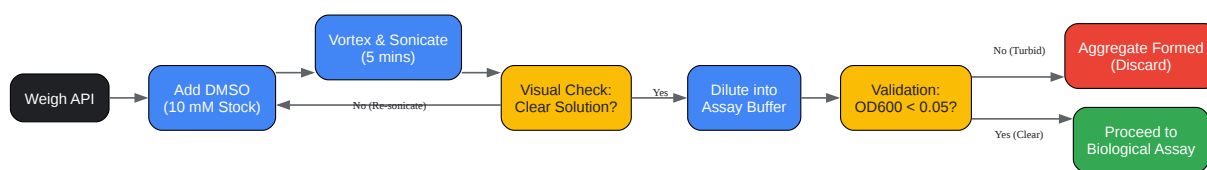
- **Excipient Preparation:** Prepare a 20% (w/v) solution of HP- β -CD in your target aqueous buffer (e.g., PBS, pH 7.4). Filter sterilize through a 0.22 μ m PES membrane.
- **Dilution:** Pipette 990 μ L of the 20% HP- β -CD buffer into a microcentrifuge tube.
- **Injection:** While vortexing the buffer at medium speed, slowly inject 10 μ L of the 10 mM DMSO master stock (from Protocol A) directly into the center of the liquid vortex. Do not let the DMSO touch the tube walls.
- **Equilibration:** Incubate the mixture on an orbital shaker at 37°C for 30 minutes to allow the host-guest cyclodextrin complex to reach thermodynamic equilibrium.
- **Validation:** Measure the Optical Density at 600 nm (OD600) or use Dynamic Light Scattering (DLS). An OD600 > 0.05 indicates micro-precipitation. A successful formulation will read identical to the blank buffer.

Process Workflows & Mechanisms



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Fig 1: Mechanistic pathway of hydrophobic collapse and cyclodextrin-mediated rescue.



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Fig 2: Self-validating experimental workflow for stock preparation and aqueous dilution.

References[3] Title: DL -tyrosine methyl ester = 95 HPLC 7361-31-1 - Sigma-Aldrich

Source: sigmaaldrich.com URL:[5] Title: CAS 3417-91-2: L-Tyrosine, methyl ester, hydrochloride - CymitQuimica Source: cymitquimica.com URL:[6] Title: Z-L-tyrosine methyl ester - Chem-Impex Source: chemimpex.com URL:[1] Title: Dichondra repens J.R.Forst. and G.Forst.: A Review of Its Traditional Uses, Chemistry, Pharmacology, Toxicology and Applications - PMC Source: nih.gov URL:[4] Title: Thermo Scientific Chemicals L-Tyrosine methyl ester, 98% 5 g | Buy Online Source: fishersci.ca URL:[2] Title: L-Tyrosine, O-methyl-, methyl ester, hydrochloride | 7479-01-8 | Benchchem Source: benchchem.com URL:

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